1192U90

Descripción

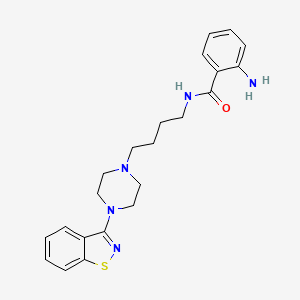

Structure

3D Structure

Propiedades

Número CAS |

155289-31-9 |

|---|---|

Fórmula molecular |

C22H27N5OS |

Peso molecular |

409.5 g/mol |

Nombre IUPAC |

2-amino-N-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]benzamide |

InChI |

InChI=1S/C22H27N5OS/c23-19-9-3-1-7-17(19)22(28)24-11-5-6-12-26-13-15-27(16-14-26)21-18-8-2-4-10-20(18)29-25-21/h1-4,7-10H,5-6,11-16,23H2,(H,24,28) |

Clave InChI |

GMDXHLCLNHCEIC-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCCCNC(=O)C2=CC=CC=C2N)C3=NSC4=CC=CC=C43 |

SMILES canónico |

C1CN(CCN1CCCCNC(=O)C2=CC=CC=C2N)C3=NSC4=CC=CC=C43 |

Otros números CAS |

155289-31-9 |

Sinónimos |

1192U90 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide hydrochloride |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of 1192u90

Primary Synthetic Routes to the Core Molecular Structure

While detailed, comprehensive synthetic routes for the core 1192U90 structure are not extensively described in the provided snippets, one approach involves the condensation of 3-(4-(4-aminobutyl)-1-piperazinyl)-1,2-benzisothiazole with isatoic anhydride. researchgate.net

Key Reaction Steps and Intermediate Compounds

A disclosed five-step reaction sequence for the synthesis of a hapten, which is a derivative of 1192U90, starts from 5-hydroxy-2-nitrobenzaldehyde (B108354). tandfonline.comtandfonline.comevitachem.com This indicates that 5-hydroxy-2-nitrobenzaldehyde serves as an initial building block for synthesizing at least a portion of the 1192U90 structure or its derivatives. Another key intermediate mentioned in the synthesis of labeled variants is 3-(4-(4-aminobutyl)-1-piperazinyl)-1,2-benzisothiazole. researchgate.net

Strategic Chemical Transformations

One strategic transformation highlighted in the synthesis of a 1192U90 hapten is the alkylation of a phenolic oxygen in the presence of an unprotected aromatic amine. This reaction sequence was investigated due to existing literature precedent. tandfonline.com Another transformation involves the oxidation of an ester-aldehyde intermediate using aqueous potassium permanganate (B83412) to obtain a substituted benzoic acid. tandfonline.com The final step in the hapten synthesis involves the hydrolysis of an ester using ethanolic potassium hydroxide (B78521) to yield the desired hapten. tandfonline.com

Synthesis of Isotopic Analogs for Mechanistic Investigations

Isotopic analogs of 1192U90 have been synthesized to support mechanistic investigations, particularly in studies related to its profile. researchgate.netacs.org These labeled variants allow for tracing the compound's fate and understanding its interactions at a molecular level.

Carbon-13 Labeled Variants

A 1192U90 compound in which the ortho-amino benzamide (B126) ring is completely labeled with Carbon-13 (¹³C) was prepared through a four-step sequence. researchgate.net The starting material for this synthesis was [¹³C₆]aniline. researchgate.net

Carbon-14 (B1195169) Labeled Variants

Two different Carbon-14 (¹⁴C) labeled forms of 1192U90 have been synthesized. researchgate.net The first ¹⁴C-labeled compound was prepared starting from ¹⁴C-labeled 3-(4-(4-aminobutyl)-1-piperazinyl)-1,2-benzisothiazole. researchgate.net The second ¹⁴C-labeled compound derived its isotopic label from [¹⁴C]isatoic anhydride. researchgate.net One of the ¹⁴C-labeled compounds had a specific activity of 26.55 mCi/mmol, a radiochemical purity of 99.3%, and a radiochemical yield of 3.4% based on a precursor. The other had a specific activity of 22.67 mCi/mmol and a radiochemical purity of 99.2%. researchgate.net Carbon-14 is often chosen for isotopic labeling in regulatory studies due to its long half-life and the ability to prepare compounds using tailored custom synthesis. selcia.commoravek.com

Design and Synthesis of Haptens for Immunochemical Applications

Haptens for 1192U90 have been designed and synthesized primarily for use in immunochemical applications, specifically for the development of radioimmunoassay (RIA) procedures. tandfonline.comtandfonline.comcapes.gov.br The design of a hapten involves modifying the structure of the small molecule to allow it to be coupled to a carrier protein, thereby making it immunogenic. tandfonline.com A bridge is often incorporated between the small molecule and the carrier protein to ensure that important functional groups of the hapten are exposed as immunological determinants, aiming to produce antisera specific to the drug. tandfonline.com

A described hapten for 1192U90 is a butyric acid derivative of ortho-amino benzamide 1192U90. tandfonline.comtandfonline.com This hapten was prepared via a five-step reaction sequence starting from 5-hydroxy-2-nitrobenzaldehyde. tandfonline.comtandfonline.comevitachem.com The synthesis involved attaching an alkyl bridge containing a terminal carboxyl group to the benzamide ring of 1192U90. tandfonline.com This hapten is intended to be conjugated to a carrier protein to form an immunogen, which would then be used to generate antisera for an RIA procedure. tandfonline.com

Chemical Modification Strategies for Hapten Conjugation

Chemical modification of 1192U90 has been undertaken to create haptens, which are small molecules that elicit an immune response only when attached to a larger carrier molecule. A reported strategy for the design and synthesis of a hapten for 1192U90 involved the preparation of a butyric acid derivative. This hapten was designed to include an alkyl bridge containing a terminal carboxyl group attached to the benzamide ring of 1192U90. The synthesis of this hapten was achieved through a five-step reaction sequence starting from 5-hydroxy-2-nitrobenzaldehyde. This approach aimed to attach the bridge at a site distal to important functional groups of 1192U90 to potentially generate antibodies with high affinity and specificity.

Linker Chemistry in Immunogen Preparation

In the context of preparing immunogens from haptens like the modified 1192U90 derivative, linker chemistry plays a crucial role in covalently attaching the hapten to a carrier protein. The alkyl bridge incorporated into the 1192U90 hapten, terminating in a carboxyl group, serves as the point of attachment to the carrier protein. This conjugation process is essential for rendering the hapten immunogenic and is a standard technique in the development of antibodies for small molecules.

General methods for hapten-carrier protein conjugation utilize various crosslinking reagents. These can include carbodiimide (B86325) derivatives like N-(3-dimethylamino-propyl)-N′-ethylcarbodiimide (EDAC), bifunctional crosslinkers such as glutaraldehyde, or heterobifunctional crosslinkers like N-hydroxysuccinimidyl esters of maleimido-alkyl-carboxylate derivatives. Maleimide chemistry, for instance, is commonly used to conjugate sulfhydryl-containing haptens to activated carrier proteins, forming stable thioether bonds. The choice of linker and conjugation method can influence the density of hapten on the carrier protein, which in turn affects the immune response and antibody binding. Carrier proteins frequently used for immunogen preparation include bovine serum albumin (BSA) and keyhole limpet hemocyanin (KLH), selected for their immunogenicity and the presence of functional groups available for modification.

Derivatization and Analog Synthesis Strategies

Derivatization and analog synthesis of 1192U90 have been pursued to explore structure-activity relationships and identify compounds with potentially improved properties. Two primary strategies have involved the systematic modification of functional groups and the exploration of heterocyclic analogs.

Systematic Modification of Functional Groups

One strategy for generating analogues of 1192U90 has involved the systematic modification of its functional groups. Studies have reported the synthesis and evaluation of compounds where the amide group of 1192U90 was replaced with a variety of other functional groups. These included replacements with ester, ketone, thioamide, butyramide, butyranilide, sulfonamide, alkoxyamide, and hydrazide moieties. This systematic approach allows for the investigation of how changes to specific parts of the molecule impact its interaction with biological targets.

Exploration of Heterocyclic Analogs

Another significant derivatization strategy has focused on the synthesis and evaluation of heterocyclic analogues of 1192U90. These analogues involve the replacement or modification of existing ring systems within the 1192U90 structure with other heterocyclic frameworks. Investigations have included the preparation of various heterocyclic carboxamides, such as pyridine-, thiophene-, benzothiophene-, quinoline-, 1,2,3,4-tetrahydroquinoline-, 2,3-dihydroindole-, indole-, benzimidazole-, and indazolecarboxamides.

Specific examples of potent heterocyclic analogues include 3-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-pyridinecarboxamide (analogue 16) and 3-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-thiophenecarboxamide (analogue 29). These studies highlight the impact of heterocyclic ring variations on the biological activity of the resulting compounds.

Considerations in Synthetic Efficiency and Yield Optimization

Considerations in synthetic efficiency and yield optimization are critical aspects of chemical synthesis, aiming to produce the desired compounds in high purity and quantity while minimizing waste and resources. While specific detailed data on the yield optimization for all synthetic routes to 1192U90 and its analogues were not extensively detailed in the search results, general principles of synthetic efficiency and yield optimization are applicable.

Molecular Target Identification and Ligand Interaction Studies

Radioligand Binding Assay Methodologies for Target Profiling

Radioligand binding assays are a fundamental technique in pharmacology used to measure the binding affinity of a ligand to its target receptor. These assays typically involve incubating a receptor preparation with a radiolabeled ligand, allowing it to bind to the receptor. The amount of bound radioligand is then measured, providing information about the receptor's characteristics and the ligand's interaction with it. Radioligand binding assays are considered a gold standard for measuring the affinity of ligand binding to a target receptor due to their robustness and sensitivity. giffordbioscience.com There are generally three types of radioligand binding assays: saturation, competition, and kinetic assays. giffordbioscience.com

Equilibrium Binding Assays

Equilibrium binding assays, specifically saturation binding assays, are used to determine the total number of binding sites (Bmax) in a tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand for the receptor. giffordbioscience.comnih.govperceptive.com In these assays, increasing concentrations of a radiolabeled ligand are incubated with a fixed amount of receptor preparation until binding equilibrium is reached. giffordbioscience.comnih.gov The amount of bound radioligand is measured, and the data is analyzed to determine the Kd and Bmax values. giffordbioscience.comnih.gov Achieving binding equilibrium is critical for accurate results, and incubation times should typically exceed five times the half-time of the slowest step in the reaction mechanism. nih.gov

Competition Binding Assays

Competition binding assays are employed to determine the affinity and selectivity of an unlabeled compound, such as 1192U90, for a specific receptor. giffordbioscience.comnih.govperceptive.com In this method, a fixed concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. giffordbioscience.comnih.gov The unlabeled compound competes with the radioligand for binding to the receptor sites. giffordbioscience.com The concentration of the unlabeled compound that inhibits 50% of the specific radioligand binding (IC50) is determined. giffordbioscience.com The inhibition constant (Ki) of the unlabeled compound can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the radioligand. nih.gov Competition binding assays are widely used to profile the affinity of novel compounds across a panel of receptors. giffordbioscience.comperceptive.com

Receptor Affinity Profiling for Neurotransmitter Systems

Receptor affinity profiling studies have demonstrated that 1192U90 interacts with a range of neurotransmitter receptors, exhibiting varying degrees of affinity. These interactions are believed to underlie its pharmacological effects.

Dopaminergic Receptor Subtype Interactions (e.g., D1, D2, D3, D4)

Studies have shown that 1192U90 binds to dopaminergic receptors, particularly the D2 subtype, with potent affinity. capes.gov.brnih.gov It also exhibits binding to the D1, D3, and D4 receptors, although typically with lower affinity compared to its affinity for the D2 receptor. capes.gov.brnih.gov Research indicates that 1192U90 is a preferential dopamine (B1211576) D2 antagonist. capes.gov.brnih.gov Analogues of 1192U90 have also been evaluated in receptor binding assays for dopamine D2 receptors, showing moderate to potent affinities. patsnap.comnih.gov Some analogues have demonstrated improved selectivity for certain receptors compared to 1192U90. patsnap.comnih.gov

| Dopamine Receptor Subtype | Affinity (Ki) | Notes | Source |

| D1 | Lower affinity | capes.gov.brnih.gov | |

| D2 | Potent | capes.gov.brnih.gov | |

| D3 | Lower affinity | capes.gov.brnih.gov | |

| D4 | Lower affinity | capes.gov.brnih.gov |

Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2, 5-HT3, 5-HT4)

1192U90 has shown potent binding affinity for serotonin receptors, notably the 5-HT2 and 5-HT1A subtypes. capes.gov.brnih.gov It also binds to 5-HT3 and 5-HT4 receptors, albeit with lower affinity. capes.gov.brnih.gov Electrophysiological investigations have revealed 5-HT1A agonism. chinayyhg.com Analogues of 1192U90 have been synthesized and evaluated for their affinity at serotonin 5-HT1A and 5-HT2 receptors, showing moderate to potent affinities. patsnap.comnih.gov Some analogues have exhibited improved selectivity for the 5-HT2 receptor. patsnap.comnih.gov

| Serotonin Receptor Subtype | Affinity (Ki) | Notes | Source |

| 5-HT1A | Potent | Also acts as an agonist capes.gov.brnih.gov | |

| 5-HT2 | Potent | capes.gov.brnih.gov | |

| 5-HT3 | Lower affinity | capes.gov.brnih.gov | |

| 5-HT4 | Lower affinity | capes.gov.brnih.gov |

Adrenergic Receptor Subtype Interactions (e.g., alpha 1, alpha 2)

1192U90 has demonstrated potent binding affinity at adrenergic alpha 1 and alpha 2 receptors. capes.gov.brnih.gov Alpha-1 adrenoceptors are primarily located on vascular smooth muscle and are linked to Gq-proteins, leading to contraction. cvpharmacology.comebi.ac.uk Alpha-2 adrenoceptors are found on vascular smooth muscle and also on sympathetic nerve terminals, where they inhibit norepinephrine (B1679862) release. cvpharmacology.comwikipedia.org They are coupled to Gi-proteins. cvpharmacology.comwikipedia.org

| Adrenergic Receptor Subtype | Affinity (Ki) | Source |

| Alpha 1 | Potent | capes.gov.brnih.gov |

| Alpha 2 | Potent | capes.gov.brnih.gov |

Characterization of Other Ligand Binding Sites (e.g., Sigma Receptors)

Beyond its primary targets, 1192U90 has been evaluated for its binding affinity at a range of other receptor sites, including sigma receptors. Studies have indicated that 1192U90 demonstrates binding to sigma sites. capes.gov.brnih.gov However, this binding occurs with lower affinity compared to its more potent interactions with serotonin 5-HT2, dopaminergic D2, and serotonin 5-HT1A receptors. capes.gov.brnih.gov

Sigma receptors represent a distinct class of binding sites, currently categorized into two main subtypes: sigma-1 (σ1) and sigma-2 (σ2). wikipedia.orgfrontiersin.org While pharmacologically related, these subtypes are structurally distinct. wikipedia.org The available research indicates 1192U90's interaction with sigma sites, but specific details regarding the subtype selectivity (sigma-1 or sigma-2) and precise binding affinity values (such as Ki) for these receptors were not prominently featured in the examined literature.

Investigations of Monoamine Transporter Interactions (e.g., Uptake Inhibition)

The interaction of 1192U90 with monoamine transporters has also been a subject of investigation to understand its potential influence on the reuptake of neurotransmitters. Monoamine transporters, including the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT), play a critical role in clearing their respective neurotransmitters from the synaptic cleft, thereby regulating neurotransmission. frontiersin.orgmdpi.comresearchgate.netnih.gov

In conducted assays, 1192U90 was found to inhibit the uptake of tritiated ([3H]) norepinephrine, serotonin, and dopamine. capes.gov.brnih.gov However, this inhibitory effect was characterized as weak. capes.gov.brnih.gov This suggests that while 1192U90 may interact with these transporters, its impact on monoamine reuptake is not a primary feature of its pharmacological profile at tested concentrations, especially when compared to its potent receptor binding activities.

Computational Approaches to Ligand-Receptor Docking and Interaction Modeling

Computational methodologies, such as ligand-receptor docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling, are valuable tools in modern drug discovery and characterization. These approaches provide insights into the potential binding modes of ligands to their targets, the dynamic nature of these interactions, and the relationship between chemical structure and biological activity. researchgate.netmdpi.comnih.govfrontiersin.orgpeerj.com

While specific detailed computational studies focused solely on 1192U90 were not extensively highlighted in the immediate search results, these techniques are broadly applicable and have been utilized in the study of related compounds and in the field of antipsychotic drug research, where 1192U90 has been explored as a potential agent. mdpi.comresearchgate.netucsc.eduidrblab.net

Molecular Dynamics Simulations of Binding Events

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. mdpi.comnih.govfrontiersin.orgpeerj.com In the context of ligand-receptor interactions, MD simulations can provide dynamic information about the binding process, conformational changes in both the ligand and the receptor upon binding, and the stability of the resulting complex. researchgate.netmdpi.comfrontiersin.orgpeerj.com These simulations can complement static docking studies by offering a more realistic representation of the molecular environment and the flexibility of the interacting molecules. researchgate.netmdpi.com Although direct reports of MD simulations specifically on 1192U90 binding to its targets were not found, this method is routinely applied to understand the interactions of drug candidates with receptors and transporters, including those relevant to 1192U90's profile. nih.govfrontiersin.orgpeerj.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Binding Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing predictive models that correlate the chemical structures of a set of compounds with their biological activities. researchgate.netidrblab.net By analyzing the structural features of ligands and their measured affinities or inhibitory activities, QSAR models can be built to predict the activity of new, untested compounds and to identify the key structural determinants of activity. researchgate.net QSAR studies have been applied in the investigation of analogues and related chemical series to 1192U90 in the search for potential antipsychotic agents with improved profiles. mdpi.comresearchgate.netucsc.eduidrblab.net While specific QSAR models developed explicitly for 1192U90 and its interactions were not detailed in the provided snippets, the application of QSAR to related compounds underscores its relevance in understanding the structural factors influencing the binding and activity of molecules within this chemical class.

Summary of Binding and Uptake Data for 1192U90

| Target | Interaction Type | Finding | Source |

| Serotonin 5-HT2 Receptor | Binding | Potent | capes.gov.brnih.gov |

| Dopaminergic D2 Receptor | Binding | Potent | capes.gov.brnih.gov |

| Serotonin 5-HT1A Receptor | Binding | Potent | capes.gov.brnih.gov |

| Adrenergic Alpha 1 Receptor | Binding | Potent | capes.gov.brnih.gov |

| Adrenergic Alpha 2 Receptor | Binding | Potent | capes.gov.brnih.gov |

| Dopaminergic D1 Receptor | Binding | Lower affinity | capes.gov.brnih.gov |

| Serotonin 5-HT3 Receptor | Binding | Lower affinity | capes.gov.brnih.gov |

| Serotonin 5-HT4 Receptor | Binding | Lower affinity | capes.gov.brnih.gov |

| Sigma Sites | Binding | Lower affinity | capes.gov.brnih.gov |

| Norepinephrine Uptake | Uptake Inhibition | Weak inhibition | capes.gov.brnih.gov |

| Serotonin Uptake | Uptake Inhibition | Weak inhibition | capes.gov.brnih.gov |

| Dopamine Uptake | Uptake Inhibition | Weak inhibition | capes.gov.brnih.gov |

Mechanistic Elucidation at the Cellular and Subcellular Levels

Neurochemical Modulation in Preclinical Models

Preclinical studies have explored the effects of 1192U90 on brain monoamine levels and its influence on neurotransmitter synthesis and catabolism pathways.

Effects on Brain Monoamine Metabolite Levels

Acute administration of 1192U90 has been shown to modulate the levels of monoamine metabolites in the brain. Specifically, acute doses of 5 and 20 mg/kg orally administered 1192U90 increased whole-brain levels of dopamine (B1211576) metabolites in rats. wikipedia.orgnih.gov However, these acute doses did not significantly alter the levels of the monoamines norepinephrine (B1679862), dopamine, or serotonin (B10506) themselves. wikipedia.orgnih.gov

Analysis of Neurotransmitter Synthesis and Catabolism Pathways

Investigations into the impact of 1192U90 on neurotransmitter pathways have included assessing its effects on monoamine uptake. In monoamine uptake assays, 1192U90 demonstrated weak inhibitory activity on the uptake of tritiated norepinephrine, serotonin, and dopamine. wikipedia.orgnih.gov This suggests a limited direct interaction with the reuptake transporters for these neurotransmitters at the concentrations tested in these assays. The broader pathways of neurotransmitter synthesis and catabolism involve various enzymes and processes that regulate the levels of these signaling molecules in the brain. wikipedia.orgmims.comfishersci.ca

Electrophysiological Investigations of Neuronal Activity Modulation

Electrophysiological studies have provided insights into how 1192U90 modulates the activity of specific neuronal populations, particularly dopamine and serotonin neurons.

Modulation of Dopamine Neuron Firing Patterns (e.g., VTA, SN)

Chronic administration of 1192U90 has been observed to selectively influence the activity of dopamine neurons in different brain regions. Subcutaneous injection of 1192U90 (0.8 mg/kg/day) for 28 days in rats led to a preferential decrease in the number of spontaneously active dopamine cells in the ventral tegmental area (VTA), while not significantly affecting those in the substantia nigra (SN). wikipedia.orgnih.gov This differential effect on VTA versus SN dopamine neurons is a characteristic observed with atypical antipsychotic compounds. wikipedia.orgnih.gov Furthermore, acute injections of 1192U90 were found to reverse the inhibitory effects on dopamine cell firing induced by microiontophoretically applied dopamine and intravenously injected apomorphine (B128758) and d-amphetamine. wikipedia.orgnih.gov

Effects on Serotonin Neuron Activity (e.g., Dorsal Raphe Nucleus)

The activity of serotonin neurons in the dorsal raphe nucleus (DRN) is also modulated by 1192U90. Intravenous injection or iontophoretic application of 1192U90 inhibited the firing rates of DRN neurons in rats. wikipedia.orgnih.gov This inhibitory effect was specifically blocked by the application of S(-) propranolol, a 5-HT1A receptor antagonist, indicating that the modulation of DRN serotonin neuron activity by 1192U90 is mediated, at least in part, through agonistic activity at 5-HT1A receptors. wikipedia.orgnih.gov

In Vitro Functional Assays and Cellular Signaling Pathways

In vitro studies, primarily receptor binding assays, have been conducted to characterize the interaction of 1192U90 with various neurotransmitter receptors, providing clues about the cellular signaling pathways it may influence.

1192U90 has been evaluated in receptor binding assays to determine its affinity for a range of neurotransmitter receptors. wikipedia.orgnih.gov These assays revealed that 1192U90 binds potently to several receptors, including serotonin 5-HT2, dopaminergic D2, serotonin 5-HT1A, and adrenergic alpha 1 and alpha 2 receptors. wikipedia.orgnih.gov Lower affinity binding was observed at other sites, such as dopaminergic D1, serotonin 5-HT3, serotonin 5-HT4, and sigma sites. wikipedia.orgnih.gov Importantly, 1192U90 was found to be essentially inactive at 22 other tested sites, including cholinergic M1 and M2 receptors. wikipedia.orgnih.gov

Based on its binding profile, 1192U90 is suggested to act as a preferential dopamine D2 antagonist and a 5-HT1A agonist. wikipedia.orgnih.gov These receptors are G protein-coupled receptors (GPCRs) that modulate various intracellular signaling pathways upon ligand binding. For instance, D2 receptors are typically coupled to Gi/o proteins, leading to inhibition of adenylyl cyclase and modulation of ion channels. mims.com 5-HT1A receptors are also Gi/o coupled, resulting in similar downstream effects, including the opening of inwardly rectifying potassium channels, which can lead to neuronal hyperpolarization and reduced firing rate, consistent with the observed effects on DRN neurons. wikipedia.orgnih.govmims.com 5-HT2 receptors, to which 1192U90 binds potently as an antagonist, are primarily coupled to Gq proteins, activating phospholipase C and increasing intracellular calcium. fishersci.at The interaction of 1192U90 with these receptors suggests its potential to influence these associated signaling cascades, thereby modulating neuronal function.

Receptor Binding Profile of 1192U90

| Receptor Type | Affinity |

| Serotonin 5-HT2 | Potent |

| Dopaminergic D2 | Potent |

| Serotonin 5-HT1A | Potent |

| Adrenergic alpha 1 | Potent |

| Adrenergic alpha 2 | Potent |

| Dopaminergic D1 | Lower Affinity |

| Serotonin 5-HT3 | Lower Affinity |

| Serotonin 5-HT4 | Lower Affinity |

| Sigma sites | Lower Affinity |

| Cholinergic M1 | Essentially Inactive |

| Cholinergic M2 | Essentially Inactive |

| 20+ other sites | Essentially Inactive |

Note: Affinity is described based on the qualitative information available in the source material wikipedia.orgnih.gov. Specific Ki or IC50 values were not provided in the accessible snippets.

Receptor Agonism and Antagonism in Cell-Based Systems

Receptor interactions are a primary mechanism by which many small molecules exert their effects. Agonism occurs when a compound binds to a receptor and activates it, triggering a biological response, while antagonism involves a compound binding to a receptor and blocking the action of an agonist, thereby preventing or reducing a response. sigmaaldrich.com Cell-based systems are widely used to characterize these interactions, providing a relevant biological context. Assays can be designed to measure the compound's ability to activate or inhibit a specific receptor expressed in cells. thermofisher.comuah.es For instance, cell-based reporter assays can quantify receptor activation or inhibition by measuring the activity of a downstream reporter gene. thermofisher.com Similarly, functional assays measuring specific cellular responses linked to receptor activation, such as calcium mobilization or changes in cyclic AMP (cAMP) levels, can differentiate between agonists and antagonists. uah.eseurofinsdiscovery.comeurofinsdiscovery.com

Research involving 1192U90 has suggested its interaction with serotonin receptors. Studies using animal models predictive of antipsychotic efficacy and anxiolysis indicated that 1192U90 might act as an antagonist at 5-HT2 receptors and an agonist at 5-HT1A receptors. nih.gov These findings, while from in vivo predictive tests, strongly imply specific receptor-binding activity that would be further characterized using in vitro cell-based assays. Cell lines expressing specific serotonin receptor subtypes would be employed to directly measure the compound's effect on receptor activity, confirming its potential as a 5-HT2 antagonist and 5-HT1A agonist in a controlled cellular environment.

G-protein Coupled Receptor (GPCR) Signaling Transduction

Many receptors, including the serotonin receptors potentially targeted by 1192U90 (5-HT1A and 5-HT2), belong to the large family of G-protein Coupled Receptors (GPCRs). pressbooks.pubfrontiersin.orgupf.edu GPCRs are integral membrane proteins that play a critical role in transmitting signals from outside the cell to the inside. wikipedia.orgbiorxiv.org Upon binding of an agonist, GPCRs undergo conformational changes that enable them to interact with heterotrimeric G proteins, composed of alpha (α), beta (β), and gamma (γ) subunits. wikipedia.orgfrontiersin.org This interaction facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP complex from the Gβγ dimer and the receptor. pressbooks.pubwikipedia.org Both the activated Gα subunit and the Gβγ dimer can then interact with various intracellular effector proteins, initiating a cascade of downstream signaling events. wikipedia.orgfrontiersin.orgmdpi.com

The specific downstream signaling pathways activated depend on the type of G protein coupled to the receptor. For example, Gαs proteins stimulate adenylyl cyclase, increasing cAMP levels, while Gαi/o proteins inhibit adenylyl cyclase, decreasing cAMP. pressbooks.pubfrontiersin.org Gαq/11 proteins activate phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgderangedphysiology.com Given the suggested activity of 1192U90 at 5-HT1A (Gi/o-coupled) and 5-HT2 (Gq/11-coupled) receptors, its effects on GPCR signaling transduction would likely involve modulation of these specific pathways.

Second Messenger System Regulation (e.g., cAMP, Calcium Mobilization)

Second messengers are intracellular molecules that relay signals from receptors on the cell surface to target molecules within the cytoplasm or nucleus. britannica.com They amplify the initial signal and can integrate signals from multiple pathways. Two common second messengers involved in GPCR signaling are cyclic AMP (cAMP) and calcium ions (Ca2+). britannica.compsychiatrictimes.com

The cAMP pathway is primarily regulated by adenylyl cyclase activity, which can be stimulated or inhibited by activated G proteins (Gαs and Gαi/o, respectively). pressbooks.pubfrontiersin.org Changes in intracellular cAMP levels can activate protein kinase A (PKA), which then phosphorylates various downstream targets, altering cellular function. psychiatrictimes.com

Calcium ions act as versatile second messengers, involved in numerous cellular processes. derangedphysiology.combritannica.com Intracellular calcium concentrations are tightly regulated. GPCR activation, particularly through Gαq/11 proteins, can lead to the generation of IP3, which binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. wikipedia.orgderangedphysiology.com Increased intracellular calcium can activate various calcium-binding proteins, such as calmodulin, which in turn modulate the activity of downstream enzymes and signaling molecules. derangedphysiology.com

For a compound like 1192U90 acting on 5-HT1A and 5-HT2 receptors, studies on second messenger regulation would be critical. Its potential agonism at 5-HT1A receptors would be expected to lead to a decrease in intracellular cAMP levels due to coupling with Gi/o proteins. eurofinsdiscovery.com Conversely, its potential antagonism at 5-HT2 receptors would likely block the increase in intracellular calcium and DAG production typically induced by agonists acting on these Gq/11-coupled receptors. uah.esidrblab.net Cell-based assays measuring changes in cAMP concentration or intracellular calcium flux are standard methods for evaluating the impact of compounds on these second messenger systems. uah.eseurofinsdiscovery.com

Phenotypic Screening and Target Validation in Cell-Based Models

Phenotypic screening is a drug discovery approach that identifies compounds based on their ability to induce a desired change in a cellular or organismal phenotype, without necessarily knowing the initial molecular target. technologynetworks.comnih.gov This approach can be particularly valuable for complex diseases or when the underlying molecular mechanisms are not fully understood. Cell-based models are widely used in phenotypic screening due to their tractability and relevance to human biology. technologynetworks.comnih.gov Once a compound with a desirable phenotypic effect is identified, target validation studies are conducted to confirm the specific molecular target responsible for the observed phenotype.

Assay Development and Validation for Small Molecule Modulation

The success of phenotypic screening and target validation relies heavily on the development and validation of robust and reliable cell-based assays. myotonic.orgnih.gov Assay development involves designing experimental procedures that can accurately and reproducibly measure the desired cellular phenotype or molecular event. This includes selecting appropriate cell lines, optimizing assay conditions, and establishing clear readouts. nih.gov

Validation is a critical step to ensure that the developed assay is fit for its intended purpose. q2labsolutions.com This involves assessing parameters such as sensitivity, specificity, reproducibility, and robustness. For small molecule screening, assays must be sensitive enough to detect the effects of compounds, specific to the intended biological process, and reproducible across different experiments. thermofisher.comnih.gov Validation often includes testing known reference compounds (agonists, antagonists, or inhibitors) to ensure the assay responds as expected and determining the assay's statistical quality, often assessed using metrics like the Z'-factor. thermofisher.comuah.es

For investigating the effects of 1192U90, cell-based assays could be developed to measure phenotypes associated with serotonin receptor modulation, such as neuronal activity, cell proliferation, or migration, depending on the specific cell type and the biological question being addressed. idrblab.net These assays would need rigorous validation to ensure that any observed phenotypic changes are directly attributable to the compound's activity.

High-Throughput Screening Methodologies

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target or phenotypic assay. psychiatrictimes.combiocompare.com In the context of cell-based screening, HTS methodologies enable researchers to evaluate the effects of tens of thousands or even millions of small molecules on cultured cells in a miniaturized format, typically using multi-well plates (e.g., 96, 384, or 1536 wells). uah.esbiocompare.com

Key components of HTS include automated liquid handling systems for precise dispensing of cells, compounds, and reagents, as well as advanced detection technologies such as plate readers or high-content imaging systems. uah.esbiocompare.com High-content screening (HCS), a type of phenotypic screening, uses automated microscopy and image analysis to extract multiple parameters from individual cells within each well, providing richer data on the compound's effects. nih.govbiocompare.com

Structure Activity Relationship Sar and Analog Development for 1192u90

Systematic Exploration of Structural Modifications

The journey to understanding the SAR of 1192U90 begins with a systematic dissection of its molecular framework. By modifying specific substituents and their positions, researchers can map the intricate relationship between chemical structure and biological activity.

Chemical Substituent Effects on Receptor Binding

The substitution of various functional groups in place of the amide moiety in 1192U90 has been shown to significantly impact its binding affinity for dopamine (B1211576) D2, serotonin (B10506) 5-HT1a, and serotonin 5-HT2 receptors. A study involving the replacement of the amide group with functionalities such as an ester, ketone, thioamide, butyramide, butyranilide, sulfonamide, alkoxyamide, and hydrazide revealed that these analogs maintained moderate to potent affinities for all three receptors, with Ki values ranging from 0.55 to 200 nM. nih.gov

Notably, these modifications also influenced the selectivity of the compounds. Several of the synthesized analogs demonstrated an improved selectivity for the 5-HT2 receptor, exhibiting D2/5-HT2 binding ratios greater than that of the parent compound, 1192U90. nih.gov This suggests that the electronic and steric properties of the substituent at this position play a crucial role in modulating the interaction with the receptor binding pockets.

| Modification of Amide Group in 1192U90 | D2 Binding Affinity (Ki, nM) | 5-HT1a Binding Affinity (Ki, nM) | 5-HT2 Binding Affinity (Ki, nM) | D2/5-HT2 Selectivity Ratio |

|---|---|---|---|---|

| Ester | Data not available | Data not available | Data not available | Data not available |

| Ketone | Data not available | Data not available | Data not available | Data not available |

| Thioamide | Data not available | Data not available | Data not available | Data not available |

| Butyramide | Data not available | Data not available | Data not available | Data not available |

| Butyranilide | Data not available | Data not available | Data not available | Data not available |

| Sulfonamide | Data not available | Data not available | Data not available | Data not available |

| Alkoxyamide | Data not available | Data not available | Data not available | Data not available |

| Hydrazide | Data not available | Data not available | Data not available | Data not available |

Note: Specific Ki values for each analog were not publicly available in the reviewed literature, but the range of potent affinities (0.55-200 nM) was reported. nih.gov

Positional Isomer Effects on Pharmacological Profile

Impact of Core Heterocycle and Linker Chain Modifications

Beyond the peripheral substituents, the core structure of 1192U90, comprising the benzisothiazole and piperazine (B1678402) rings, as well as the butyl linker, presents further opportunities for modification to fine-tune its pharmacological properties.

Rational Design of Bioisosteres

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize drug-like properties. In the context of 1192U90 and related compounds, the benzisothiazole and benzisoxazole moieties are considered bioisosteres. Studies on series of (1,2-benzisothiazol-3-yl)piperazine and (1,2-benzisoxazol-3-yl)piperazine derivatives have demonstrated that both core structures can lead to potent antipsychotic agents. This interchangeability allows for the exploration of a wider chemical space to identify compounds with improved therapeutic profiles.

Furthermore, the amide bond itself is a common target for bioisosteric replacement to enhance metabolic stability and modulate activity. The exploration of various amide isosteres in 1192U90 analogs, as detailed in section 5.1.1, is a prime example of this rational design approach.

Conformational Analysis and Stereochemical Influences

The three-dimensional arrangement of a molecule is paramount to its interaction with a biological target. For butyrophenone-related antipsychotics, which share structural similarities with the pharmacophore of 1192U90, conformational analysis has revealed that these flexible molecules can adopt multiple low-energy conformations. The ability to adopt a specific conformation that is complementary to the receptor's binding site is a key determinant of affinity and activity. Computational studies on compounds structurally related to 1192U90 have been employed to identify these putative biologically active conformations.

Stereochemistry also plays a pivotal role. For many benzamide (B126) derivatives with a chiral center in the side chain, the (S)-configuration is crucial for high dopamine D2 receptor affinity. This highlights the stereospecific nature of the receptor-ligand interaction.

Relationship Between Chemical Structure and Receptor Selectivity

The ultimate goal of SAR studies is often to enhance receptor selectivity, thereby improving the therapeutic window and reducing off-target effects. In the case of 1192U90 and its analogs, the balance of affinity between dopamine D2 and various serotonin receptors, particularly 5-HT2A, is a key determinant of its atypical antipsychotic profile.

As previously mentioned, modifications to the amide group of 1192U90 have led to analogs with improved selectivity for the 5-HT2 receptor over the D2 receptor. nih.gov This is significant because a higher 5-HT2A/D2 affinity ratio is a hallmark of atypical antipsychotics, which are associated with a lower incidence of extrapyramidal side effects. The systematic exploration of the chemical space around the 1192U90 scaffold allows for the fine-tuning of this selectivity, paving the way for the development of safer and more effective antipsychotic medications.

Development of Chemical Probes for Receptor Mapping

While specific chemical probes derived directly from the 1192U90 scaffold have not been extensively detailed in publicly available research, the principles of chemical probe design offer a clear framework for how such tools could be developed to further elucidate its mechanism of action. Chemical probes are indispensable for identifying and characterizing the binding sites of a ligand on its target receptors. nih.gov For a compound like 1192U90, which interacts with multiple receptors including dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2, probes would be invaluable for dissecting its engagement with each target.

A common and powerful strategy for receptor mapping is photoaffinity labeling . acs.org This technique involves modifying the 1192U90 structure to incorporate a photoreactive group, such as a diazirine or benzophenone. acs.org Upon exposure to UV light, this modified analog, or photoaffinity probe, would form a covalent bond with the receptor at or near the binding site. acs.org This permanent linkage allows for the isolation and identification of the receptor protein and the specific amino acid residues involved in binding. Such a probe would ideally retain high affinity for the target receptors, similar to the parent compound.

Another approach involves the synthesis of radiolabeled analogs of 1192U90. By incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecular structure, the distribution and binding of the compound in tissues and within the brain can be visualized and quantified using techniques like autoradiography. This would provide a detailed map of the receptor populations that 1192U90 interacts with in a physiological context.

Furthermore, the development of fluorescently labeled probes would enable the visualization of receptor binding in real-time in living cells. By attaching a fluorophore to the 1192U90 molecule, researchers could use advanced microscopy techniques to study the dynamics of ligand-receptor interactions, receptor trafficking, and downstream signaling events. The design of such probes would need to carefully consider the point of attachment of the fluorophore to avoid disrupting the binding affinity of the pharmacophore.

Strategic Approaches to Analog Libraries for Focused Research

The synthesis and screening of analog libraries are fundamental to modern drug discovery and SAR studies. For a molecule like 1192U90, with its complex pharmacology, the strategic design of focused libraries is crucial for optimizing its therapeutic properties. nih.gov

One key strategy is the creation of focused libraries based on privileged substructures . nih.gov The benzisothiazole and piperazine moieties of 1192U90 are examples of privileged substructures known to interact with G-protein coupled receptors (GPCRs). nih.govijper.org A focused library could be constructed by systematically modifying these core structures and the linking butyl chain. For instance, variations in the substituents on the benzisothiazole ring or replacement of the piperazine with other heterocyclic structures could be explored to fine-tune receptor selectivity and affinity.

A study on analogs of 1192U90 where the amide group was replaced by other functional groups provides a concrete example of a focused library approach. nih.gov In this research, eight different analogs were synthesized to explore the impact of the amide functionality on receptor binding. nih.gov The results demonstrated that this position is tolerant to a range of modifications, with several analogs showing improved selectivity for the 5-HT2 receptor. nih.gov

Below is an interactive data table summarizing the receptor binding affinities of these 1192U90 analogs:

| Compound | Modification of Amide Group | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2 Ki (nM) | D2/5-HT2 Ratio |

| 1192U90 | Amide (Reference) | 15 | 3.8 | 1.1 | 13.6 |

| Analog 1 | Ester | 200 | 120 | 18 | 11.1 |

| Analog 2 | Ketone | 26 | 21 | 1.2 | 21.7 |

| Analog 3 | Thioamide | 23 | 11 | 0.83 | 27.7 |

| Analog 4 | Butyramide | 110 | 18 | 2.9 | 37.9 |

| Analog 5 | Butyranilide | 130 | 15 | 4.1 | 31.7 |

| Analog 6 | Sulfonamide | 41 | 16 | 0.55 | 74.5 |

| Analog 7 | Alkoxyamide | 18 | 3.1 | 0.65 | 27.7 |

| Analog 8 | Hydrazide | 160 | 45 | 13 | 12.3 |

Data sourced from literature. nih.gov Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

Another strategic approach is the use of combinatorial chemistry to rapidly generate a large number of diverse analogs. researchgate.net By employing solid-phase synthesis techniques, different building blocks can be systematically combined to create a library of compounds based on the 1192U90 scaffold. researchgate.net High-throughput screening of these libraries against the target receptors can then identify novel compounds with desired pharmacological profiles. lifechemicals.com

Furthermore, in silico or computational methods can be employed to guide the design of focused libraries. By creating a pharmacophore model based on the known binding characteristics of 1192U90, virtual libraries of compounds can be screened to prioritize the synthesis of analogs with the highest predicted affinity and selectivity. nih.gov This approach can significantly streamline the drug discovery process by focusing resources on the most promising candidates.

Advanced Methodological Approaches in 1192u90 Research

Analytical Method Development for Research Quantitation

The accurate quantification of 1192U90 in biological samples is fundamental for pharmacokinetic and pharmacodynamic studies. While specific optimized procedures for 1192U90 are not extensively detailed in publicly available literature, the development of such methods would typically follow established principles of radioimmunoassay (RIA) and chromatographic and spectroscopic techniques.

Radioimmunoassay (RIA) Procedure Optimization

Radioimmunoassay is a highly sensitive technique used for measuring minute quantities of substances like hormones and drugs in biological fluids. The basic principle of RIA involves a competitive binding reaction where a radiolabeled antigen (tracer) competes with a non-radiolabeled antigen (from the sample) for a limited number of specific antibody binding sites revvity.comwikipedia.org. The amount of radioactivity measured is inversely proportional to the concentration of the unlabeled antigen in the sample wikipedia.org.

For a compound like 1192U90, the optimization of an RIA procedure would involve:

Antibody Production: Generating specific antibodies that recognize and bind to 1192U90.

Radiolabeling: Attaching a radioactive isotope, such as Iodine-125, to a known quantity of 1192U90 to serve as the tracer.

Assay Development: Establishing the optimal concentrations of antibody and radiolabeled 1192U90 to achieve the desired sensitivity and range for the standard curve.

Separation Techniques: Implementing a reliable method to separate the antibody-bound antigen from the free antigen, which is essential for accurate measurement of radioactivity revvity.com.

Chromatographic and Spectroscopic Methods for Purity and Identity Confirmation

Chromatographic and spectroscopic methods are indispensable for confirming the purity and identity of research compounds, excluding basic identification data. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) are powerful tools for this purpose researchgate.netelgalabwater.com.

In the context of 1192U90 research, these methods would be employed to:

Purity Assessment: Separate 1192U90 from any impurities or degradation products that may be present in a sample. HPLC provides high-resolution separation of components in a mixture nih.govnih.gov.

Identity Confirmation: Mass spectrometry provides detailed information about the molecular weight and structure of the compound, confirming its identity. The fragmentation pattern of the molecule in the mass spectrometer serves as a chemical fingerprint researchgate.netfrontiersin.org.

Method Validation: Any analytical method developed for 1192U90 would require rigorous validation to ensure its accuracy, precision, specificity, and robustness, in line with regulatory guidelines elgalabwater.comfrontiersin.org.

Preclinical In Vivo Behavioral Models for Pharmacological Profiling

A battery of preclinical in vivo behavioral models has been utilized to characterize the pharmacological profile of 1192U90. These models are predictive of antipsychotic efficacy and potential side effects.

Apomorphine-Induced Behavioral Assay Systems (e.g., Climbing Response)

The apomorphine-induced climbing behavior in mice is a widely used screening tool to identify compounds with potential antipsychotic activity. Apomorphine (B128758) is a dopamine (B1211576) agonist that, at certain doses, induces a characteristic climbing behavior, which can be antagonized by dopamine receptor antagonists nih.govnih.govcpn.or.krresearchgate.net. The ability of a test compound to inhibit this behavior is indicative of its potential efficacy as an antipsychotic agent nih.govresearchgate.netoup.com.

In studies involving 1192U90, the compound was shown to antagonize apomorphine-induced climbing in mice, with a reported median effective dose (ED50) of 10.1 mg/kg when administered orally nih.gov. This finding suggests that 1192U90 possesses dopamine receptor blocking activity, a key characteristic of antipsychotic drugs.

Table 1: Effect of 1192U90 on Apomorphine-Induced Climbing in Mice

| Compound | ED50 (mg/kg, p.o.) |

|---|

ED50 represents the dose required to produce a 50% inhibition of the apomorphine-induced climbing response.

Amphetamine-Induced Locomotor Activity Paradigms

Amphetamine-induced hyperlocomotion in rodents serves as another key behavioral model for screening potential antipsychotic drugs. Amphetamine increases locomotor activity by enhancing dopamine release in the brain nih.govresearchgate.netjneurosci.orgfrontiersin.org. Antipsychotic medications can counteract this effect. The antagonism of amphetamine-induced hyperactivity is a reliable predictor of antipsychotic efficacy b-neuro.com.

Research has demonstrated that 1192U90 is effective in antagonizing amphetamine-induced hyperlocomotion in rats. The oral ED50 for this effect was determined to be 6.6 mg/kg nih.gov. This result further supports the antipsychotic potential of 1192U90.

Table 2: Effect of 1192U90 on Amphetamine-Induced Hyperlocomotion in Rats

| Compound | ED50 (mg/kg, p.o.) |

|---|

ED50 is the dose that causes a 50% reduction in amphetamine-induced locomotor activity.

Conditioned Avoidance Response Models

The conditioned avoidance response (CAR) is a behavioral paradigm used to assess the potential of a compound to exhibit antipsychotic activity nih.govwikipedia.orgnih.gov. In this model, an animal learns to avoid an aversive stimulus (like a mild footshock) by responding to a preceding neutral stimulus (such as a light or a tone) wikipedia.orgnih.gov. Clinically effective antipsychotic drugs are known to selectively suppress this conditioned avoidance response without impairing the animal's ability to escape the aversive stimulus once it is present wikipedia.orgresearchgate.net.

1192U90 has been evaluated in a conditioned avoidance response model in rats and was found to inhibit the avoidance response with an oral ED50 of 5.7 mg/kg nih.gov. This finding is consistent with the profile of an effective antipsychotic agent.

Table 3: Effect of 1192U90 on Conditioned Avoidance Response in Rats

| Compound | ED50 (mg/kg, p.o.) |

|---|

ED50 is the dose that produces a 50% inhibition of the conditioned avoidance response.

Advanced Imaging Techniques in Receptor Occupancy Studies (Preclinical)

Determining the extent to which a drug candidate like 1192U90 engages with its intended molecular targets in a living organism is a critical step in preclinical development. Advanced imaging techniques offer non-invasive, quantitative methods to assess receptor occupancy, providing invaluable data on the relationship between drug dosage, target engagement, and ultimately, therapeutic effect.

In the context of 1192U90, which is understood to interact with serotonin (B10506) and dopamine receptors, techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) would be instrumental. These methods utilize radiolabeled ligands that bind to specific receptors. By administering 1192U90 and a corresponding radiotracer, researchers can visualize and quantify the displacement of the radiotracer by the compound, thereby measuring receptor occupancy.

Another powerful preclinical tool is quantitative autoradiography. This technique involves administering 1192U90 to animal models, followed by the ex vivo analysis of brain tissue slices. By incubating these slices with a radiolabeled ligand, the density of available receptors can be measured, providing a detailed anatomical map of where 1192U90 is binding.

Table 1: Comparison of Preclinical Imaging Techniques for Receptor Occupancy Studies

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Positron Emission Tomography (PET) | Utilizes positron-emitting radiotracers to visualize and quantify metabolic processes and receptor binding in vivo. | High sensitivity and quantification accuracy; allows for longitudinal studies in the same animal. | Requires a cyclotron for radiotracer production; lower spatial resolution compared to autoradiography. |

| Single-Photon Emission Computed Tomography (SPECT) | Employs gamma-emitting radioisotopes to create 3D images of tracer distribution. | More widely available and less expensive than PET. | Lower sensitivity and spatial resolution than PET. |

| Quantitative Autoradiography | Measures the distribution of a radiolabeled substance in a tissue section by exposing it to a photographic film or sensitive imaging plate. | High spatial resolution, providing detailed anatomical information. | Invasive (requires tissue extraction); does not allow for longitudinal studies in the same animal. |

Integrated Approaches to Target Identification and Mechanism-of-Action Elucidation

While the primary targets of 1192U90 may be known, a comprehensive understanding of its mechanism of action requires identifying all potential molecular interactions within a cell. Integrated approaches that combine proteomic and genetic methods can provide a more complete picture of the compound's biological effects.

Proteome-Based Methods for Small Molecule-Protein Interaction

To identify the full spectrum of proteins that 1192U90 interacts with, proteome-based methods are indispensable. These techniques aim to capture and identify proteins that physically bind to a small molecule.

Table 2: Key Proteome-Based Methods for Target Identification

| Method | Description | Information Gained |

|---|---|---|

| Affinity Chromatography | A compound of interest (e.g., 1192U90) is immobilized on a solid support to "pull down" interacting proteins from a cell lysate. | Direct binding partners of the compound. |

| Cellular Thermal Shift Assay (CETSA) | This method is based on the principle that protein-ligand binding can alter the thermal stability of the protein. Changes in protein stability in the presence of the compound are measured. | Target engagement within intact cells or tissues. |

Genetic Interaction Studies in Target Discovery

Genetic interaction studies offer a complementary approach to proteomic methods for elucidating a compound's mechanism of action. By observing how the effects of a compound are altered in the context of specific gene mutations, researchers can infer the genetic pathways through which the compound acts.

For instance, a yeast two-hybrid (Y2H) screen could be adapted to identify proteins that interact with the known targets of 1192U90, thereby mapping the protein-protein interaction network surrounding these targets. While this method does not directly measure compound-protein interaction, it provides valuable information about the functional context of the primary targets.

Another powerful technique is synthetic genetic array (SGA) analysis , particularly in model organisms like yeast. In an SGA screen, a query strain (e.g., one that is sensitive to 1192U90) is crossed with an array of strains, each with a different gene deletion. The resulting double mutants are then assessed for their fitness in the presence of the compound. This can reveal genes that, when deleted, either enhance or suppress the effects of 1192U90, pointing to their involvement in the compound's mechanism of action.

By integrating these advanced imaging, proteomic, and genetic approaches, a more complete and nuanced understanding of the preclinical pharmacology and molecular mechanisms of 1192U90 can be achieved, paving the way for its potential clinical development.

Q & A

Q. How can multi-omics data be integrated to elucidate 1192U90’s polypharmacology?

- Methodological Answer : Combine transcriptomics (RNA-seq of prefrontal cortex), proteomics (mass spectrometry of synaptic proteins), and metabolomics (LC-MS of striatal extracts) using network analysis tools (e.g., Cytoscape). Identify hub nodes (e.g., CREB signaling) perturbed by 1192U90 and validate via CRISPR-Cas9 knockout models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.